Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,5-naphthyridine-3-yl)carbamate

Description

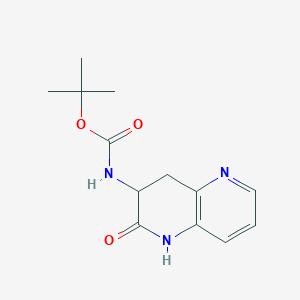

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,5-naphthyridine-3-yl)carbamate is a heterocyclic carbamate derivative featuring a 1,5-naphthyridine core. This bicyclic structure contains two nitrogen atoms at positions 1 and 5, with a tetrahydro ring system and a ketone group at position 2. The tert-butyl carbamate moiety serves as a protective group for the amine functionality, a common strategy in medicinal chemistry to modulate reactivity and solubility during synthesis . While direct structural or pharmacological data for this compound are absent in the provided evidence, its structural analogs and synthetic strategies can be inferred from related carbamate derivatives in patents and synthetic studies.

Properties

IUPAC Name |

tert-butyl N-(2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-13(2,3)19-12(18)16-10-7-9-8(15-11(10)17)5-4-6-14-9/h4-6,10H,7H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKKJBHQVMRDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=C(C=CC=N2)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401122982 | |

| Record name | Carbamic acid, (1,2,3,4-tetrahydro-2-oxo-1,5-naphthyridin-3-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600157-68-4 | |

| Record name | Carbamic acid, (1,2,3,4-tetrahydro-2-oxo-1,5-naphthyridin-3-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600157-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (1,2,3,4-tetrahydro-2-oxo-1,5-naphthyridin-3-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,5-naphthyridine-3-yl)carbamate typically involves the reaction of a naphthyridine derivative with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,5-naphthyridine-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can yield tetrahydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce tetrahydro derivatives with varying degrees of saturation.

Scientific Research Applications

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,5-naphthyridine-3-yl)carbamate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of specific enzymes or receptors.

Organic Synthesis:

Biological Studies: Researchers use this compound to study its interactions with biological macromolecules and its potential effects on cellular processes.

Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,5-naphthyridine-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1158749-94-0)

- Core Structure : Unlike the 1,5-naphthyridine system, this compound contains a 1,8-diazaspiro[4.5]decane scaffold, combining a piperidine-like ring fused to a cyclopentane moiety.

- Functional Groups : Shares the tert-butyl carbamate and oxo groups but lacks the aromatic naphthyridine system.

- Applications : Spirocyclic carbamates are often explored for their conformational rigidity, which can enhance binding affinity in drug discovery .

Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Patent Example)

- Core Structure: A cyclohexane derivative with methoxy and amino substituents.

- Functional Groups : Tert-butyl carbamate protects the amine, similar to the target compound.

- Synthesis : Prepared via multi-step sequences involving nucleophilic substitution and carbamate protection, reflecting common strategies for such derivatives .

Key Research Findings

- Carbamate Utility : Tert-butyl carbamates are preferred in drug discovery for their stability under basic conditions and ease of deprotection with acids, as demonstrated in PharmaBlock’s spirocyclic derivatives .

- Ring System Impact : The 1,5-naphthyridine core may offer π-stacking interactions in biological targets, whereas spiro systems (e.g., 1,8-diazaspiro[4.5]decane) provide steric constraints that improve selectivity .

Biological Activity

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,5-naphthyridine-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C15H20N2O3

- Molecular Weight : 276.34 g/mol

- CAS Number : 253185-44-3

The structure includes a naphthyridine core which is known for its diverse biological activities, including antibacterial and anticancer properties.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit notable anticancer activities. For instance:

- Canthinone Derivatives : A related compound, canthin-6-one, has shown significant cytotoxic effects against various cancer cell lines (IC50 values ranging from 10.47 to 15.03 μg/mL) and demonstrated the ability to induce apoptosis in cancer cells through p53-independent pathways .

Antibacterial Activity

Studies on naphthyridine compounds suggest potential antibacterial effects. For example:

- Naphthyridine Esters : A series of 1,2,3,4-tetrahydro derivatives were evaluated for their antibacterial properties. Notably, the ethyl and butyl esters of certain naphthyridine derivatives provided protection against E. coli infections in animal models .

The biological activity of this compound may involve:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : The structural features suggest potential interactions with enzymes involved in metabolic pathways.

- Reactive Oxygen Species Generation : Some naphthyridine derivatives induce oxidative stress in cancer cells, leading to cell death.

Study on Anticancer Activity

In a study evaluating the effects of various naphthyridine derivatives on cancer cell lines:

| Compound | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| Canthinone | H1299 | 10.47 | Apoptosis induction |

| Aaptamine | HeLa | 15.03 | DNA intercalation |

| Tert-butyl derivative | MDA-MB-231 | TBD | TBD |

This table summarizes the anticancer efficacy of selected compounds compared to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.